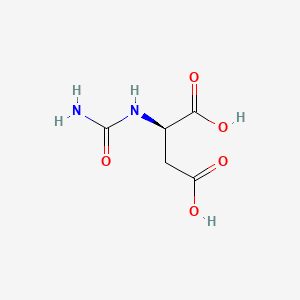

N-carbamoyl-D-aspartic acid

Description

Historical Context and Discovery in Metabolic Studies

The discovery of N-carbamoyl-aspartic acid is intrinsically linked to the elucidation of the pyrimidine (B1678525) biosynthetic pathway. Following the discovery of the urea (B33335) cycle in 1932 by Hans Krebs and Kurt Henseleit, the origin of pyrimidines, essential components of nucleic acids, became a key area of investigation. wikipedia.org In the 1950s, studies using normal and tumor-bearing mice identified ureidosuccinic acid (an alternative name for N-carbamoyl-aspartic acid) as a precursor for nucleic acid pyrimidines. medchemexpress.comcaymanchem.com

The enzymatic reaction forming this intermediate was subsequently established. nih.gov Researchers identified that N-carbamoyl-L-aspartate is synthesized from the condensation of carbamoyl (B1232498) phosphate (B84403) and L-aspartate. nih.govnih.gov The enzyme responsible for this reaction, aspartate transcarbamoylase (ATCase), was isolated and purified from Escherichia coli in 1960, becoming a textbook example of allosteric regulation. nih.govwikipedia.org Concurrently, the enzyme that catalyzes the next step in the pathway—the reversible cyclization of N-carbamoyl-L-aspartate to dihydroorotate (B8406146), known as dihydroorotase (DHOase)—was also identified and characterized. mdpi.comresearchgate.net While these foundational studies focused on the L-enantiomer due to its central role in common metabolic pathways, the investigation of enzymes that specifically act on D-amino acid derivatives, such as N-carbamoyl-D-amino acid amidohydrolase, brought N-carbamoyl-D-aspartic acid into the scientific landscape. drugbank.comnih.gov

This compound as a Key Metabolic Intermediate

The metabolic significance of N-carbamoyl-aspartic acid is primarily understood through the function of its L-enantiomer in the de novo pyrimidine biosynthesis pathway, a fundamental process for creating the building blocks of DNA and RNA. mdpi.commedchemexpress.com

Role in Pyrimidine Biosynthesis (L-enantiomer): The formation of N-carbamoyl-L-aspartic acid is the first committed step in pyrimidine synthesis. wikipedia.org The reaction is catalyzed by aspartate transcarbamoylase (ATCase), which combines carbamoyl phosphate and L-aspartate. nih.govgenome.jp This intermediate is then converted by the enzyme dihydroorotase (DHOase) into L-dihydroorotate, which is further processed to yield uridine (B1682114) monophosphate (UMP), the precursor for all pyrimidine nucleotides. mdpi.comresearchgate.netreactome.org In animals, ATCase and DHOase are part of a large multifunctional protein called CAD (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamoylase, and Dihydroorotase), which channels the intermediates through the initial steps of the pathway. researchgate.netnih.gov

Metabolism of the D-enantiomer: this compound is not an intermediate in the primary pyrimidine pathway of humans. ebi.ac.uk However, it is a substrate for a class of enzymes known as N-carbamoyl-D-amino acid amidohydrolases (also called D-carbamoylases or DCases). drugbank.comnih.govebi.ac.uk These enzymes are found in various microorganisms, such as Agrobacterium tumefaciens, and catalyze the hydrolysis of N-carbamoyl-D-amino acids to produce the corresponding D-amino acid, along with ammonia (B1221849) and carbon dioxide. ebi.ac.uk This reaction is of significant interest in industrial biotechnology for the production of optically pure D-amino acids, which are valuable intermediates for synthesizing products like β-lactam antibiotics. drugbank.comebi.ac.uk

| Enzyme | Substrate(s) | Product(s) | Pathway | Organism Type |

|---|---|---|---|---|

| Aspartate Transcarbamoylase (ATCase) | Carbamoyl phosphate, L-Aspartate | N-carbamoyl-L-aspartate, Phosphate | Pyrimidine Biosynthesis | Widespread (e.g., Bacteria, Animals) nih.govwikipedia.org |

| Dihydroorotase (DHOase) | N-carbamoyl-L-aspartate | L-Dihydroorotate, Water | Pyrimidine Biosynthesis | Widespread (e.g., Bacteria, Animals) mdpi.comresearchgate.netreactome.org |

| N-carbamoyl-D-amino acid amidohydrolase (D-carbamoylase) | This compound, Water | D-aspartic acid, Ammonia, Carbon Dioxide | Amino Acid Metabolism / Biocatalysis | Microorganisms (e.g., Agrobacterium sp.) drugbank.comebi.ac.uk |

Broader Significance in Fundamental Biological Processes

The pathway in which N-carbamoyl-L-aspartic acid participates is essential for life. Pyrimidine nucleotides are fundamental components of DNA and RNA, making their synthesis critical for cell growth, division, and proliferation. ebi.ac.ukmdpi.com Consequently, the enzymes that produce and consume N-carbamoyl-L-aspartate, such as ATCase and DHOase, are highly regulated to meet the cell's demand for nucleic acid precursors. nih.gov

The critical nature of this pathway makes it a target for therapeutic intervention. For instance, inhibitors of pyrimidine synthesis are explored in cancer therapy to halt the rapid proliferation of tumor cells. nih.gov A well-known example is N-phosphonacetyl-L-aspartate (PALA), a potent inhibitor of ATCase that mimics the transition state of the enzyme's substrates and effectively blocks the production of N-carbamoyl-L-aspartate. caymanchem.comnih.gov

Current Research Landscape and Emerging Areas of Inquiry

Modern research continues to explore the roles and applications of N-carbamoyl-aspartic acid and its related enzymes.

Therapeutic Targeting: The enzymes of the pyrimidine pathway remain a focus for drug development. Dihydroorotase (DHOase) is a promising target for creating novel inhibitors to selectively block pyrimidine biosynthesis in cancer cells and microbial pathogens. mdpi.com Structural biology studies continue to provide detailed insights into the enzyme's active site, aiding in the design of more effective and specific drugs. mdpi.comresearchgate.net

Biotechnological Applications of D-Carbamoylase: A significant area of current research focuses on N-carbamoyl-D-amino acid amidohydrolase (D-carbamoylase) and its use in biocatalysis. nih.gov Scientists are using techniques like directed evolution and deep learning-based rational design to engineer these enzymes for improved activity, stability, and solubility. nih.govnih.gov The goal is to develop efficient, environmentally friendly processes for the industrial production of optically pure D-amino acids, such as D-p-hydroxyphenylglycine, which are key building blocks for semi-synthetic antibiotics. nih.govnih.govtandfonline.com Research has demonstrated that D-carbamoylase can act on a range of substrates, including aromatic and bulky N-carbamoyl-D-amino acids. mdpi.com

Metabolic Regulation: Recent studies have begun to uncover broader metabolic roles for N-carbamoyl-aspartate beyond pyrimidine synthesis. For example, research in mice has shown that supplementation with N-carbamoyl aspartate can reduce body weight and decrease serum cholesterol levels by stimulating thermogenesis in brown adipose tissue. nih.gov These findings suggest a potential link between the pyrimidine pathway intermediate and the regulation of lipid metabolism, opening new avenues of inquiry into its physiological functions. nih.gov

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C5H8N2O5 | nih.gov |

| IUPAC Name | (2R)-2-(carbamoylamino)butanedioic acid | ebi.ac.uk |

| Molar Mass | 176.128 g·mol−1 | wikipedia.org |

| Synonyms | N-carbamoyl-D-aspartate | nih.gov |

| Description | The D-enantiomer of N-carbamoylaspartic acid. | ebi.ac.uknih.gov |

Properties

CAS No. |

16649-81-3 |

|---|---|

Molecular Formula |

C5H8N2O5 |

Molecular Weight |

176.13 g/mol |

IUPAC Name |

(2R)-2-(carbamoylamino)butanedioic acid |

InChI |

InChI=1S/C5H8N2O5/c6-5(12)7-2(4(10)11)1-3(8)9/h2H,1H2,(H,8,9)(H,10,11)(H3,6,7,12)/t2-/m1/s1 |

InChI Key |

HLKXYZVTANABHZ-UWTATZPHSA-N |

Isomeric SMILES |

C([C@H](C(=O)O)NC(=O)N)C(=O)O |

Canonical SMILES |

C(C(C(=O)O)NC(=O)N)C(=O)O |

Origin of Product |

United States |

Metabolic Pathways and Biosynthesis of N Carbamoyl D Aspartic Acid

Central Role in Pyrimidine (B1678525) Biosynthesis (De Novo Pathway)

The de novo pathway for pyrimidine synthesis is a highly conserved and energy-dependent process that generates pyrimidine nucleotides from basic molecules like bicarbonate, aspartate, and glutamine. numberanalytics.comcreative-proteomics.com

N-carbamoyl-D-aspartic acid is formed in the second committed step of pyrimidine biosynthesis. wikipedia.orgfrontiersin.org This reaction involves the condensation of L-aspartate and carbamoyl (B1232498) phosphate (B84403), catalyzed by the enzyme aspartate carbamoyltransferase (ATCase), also known as aspartate transcarbamylase. wikipedia.orgebi.ac.uk The reaction yields N-carbamoyl-L-aspartate and inorganic phosphate. frontiersin.orgebi.ac.uk In eukaryotes, including humans, ATCase is part of a multifunctional protein called CAD, which also contains the enzymatic activities for the first two steps of the pathway: carbamoyl phosphate synthetase II (CPS II) and dihydroorotase. encyclopedia.pubmdpi.com

Carbamoyl phosphate is a vital precursor for this reaction and for the synthesis of arginine. nih.gov In pyrimidine biosynthesis, carbamoyl phosphate is synthesized in the cytoplasm by carbamoyl phosphate synthetase II (CPS II) from glutamine, bicarbonate, and two molecules of ATP. numberanalytics.comdavuniversity.orgwikipedia.org This step is the rate-limiting step in the pathway and is subject to tight regulation. creative-proteomics.com The carbamoyl phosphate produced is then utilized by aspartate transcarbamoylase for the synthesis of N-carbamoyl-aspartate. nih.govdavuniversity.org

Following its formation, N-carbamoyl-aspartate undergoes a series of enzymatic reactions to form the first pyrimidine nucleotide, uridine (B1682114) monophosphate (UMP). davuniversity.orgslideshare.net

Ring Closure: Dihydroorotase catalyzes the cyclization of N-carbamoyl-aspartate to form dihydroorotate (B8406146). numberanalytics.comdavuniversity.org

Oxidation: Dihydroorotate is then oxidized to orotate (B1227488) by dihydroorotate dehydrogenase. numberanalytics.comcreative-proteomics.com

Addition of Ribose-Phosphate: Orotate phosphoribosyltransferase adds a ribose-5-phosphate (B1218738) group from phosphoribosyl pyrophosphate (PRPP) to orotate, forming orotidine-5'-monophosphate (OMP). davuniversity.orgslideshare.net

Decarboxylation: Finally, OMP is decarboxylated by OMP decarboxylase to produce UMP. davuniversity.orgslideshare.net

From UMP, other pyrimidine nucleotides such as uridine triphosphate (UTP) and cytidine (B196190) triphosphate (CTP) are synthesized. pixorize.com

Interconnections with Aspartate Metabolism and Other Biochemical Cycles

The synthesis of this compound is deeply integrated with other fundamental metabolic pathways, particularly that of the amino acid aspartate.

The regulation of this compound formation is a key point of control for the entire pyrimidine biosynthetic pathway. The enzyme responsible for its synthesis, aspartate transcarbamoylase (ATCase), is subject to allosteric regulation. wikipedia.org It is generally inhibited by the end-product of the pathway, CTP, and activated by the purine (B94841) nucleotide ATP. wikipedia.orgwikipathways.org This feedback inhibition ensures a balanced supply of pyrimidine and purine nucleotides, which is crucial for DNA and RNA synthesis. wikipathways.org This intricate regulation highlights the central role of this compound synthesis in maintaining cellular homeostasis.

Data Tables

Table 1: Key Enzymes in the De Novo Pyrimidine Biosynthesis Pathway Leading to and from this compound

| Enzyme | Substrate(s) | Product(s) | Function |

| Carbamoyl Phosphate Synthetase II (CPS II) | Glutamine, 2 ATP, HCO₃⁻ | Carbamoyl Phosphate, 2 ADP, Glutamate (B1630785), Pi | Catalyzes the first and rate-limiting step of pyrimidine biosynthesis. creative-proteomics.com |

| Aspartate Carbamoyltransferase (ATCase) | Carbamoyl Phosphate, L-Aspartate | N-carbamoyl-L-aspartate, Pi | Condenses carbamoyl phosphate and aspartate. ebi.ac.uk |

| Dihydroorotase | N-carbamoyl-L-aspartate | L-Dihydroorotate, H₂O | Catalyzes the ring closure to form the pyrimidine ring. davuniversity.org |

Relationship to Urea (B33335) Cycle Intermediates and Nitrogen Metabolism

The synthesis of N-carbamoyl-aspartic acid is intrinsically linked to nitrogen metabolism, particularly through its precursors, aspartate and carbamoyl phosphate. nih.govnih.gov Carbamoyl phosphate is a key metabolite that serves as a precursor for both the urea cycle and pyrimidine biosynthesis. nih.govnih.gov

In the urea cycle, which primarily occurs in the liver of ureotelic organisms, carbamoyl phosphate synthetase I (CPS I) catalyzes the formation of carbamoyl phosphate from ammonia (B1221849) and bicarbonate in the mitochondria. nih.govnih.gov This carbamoyl phosphate then reacts with ornithine to form citrulline. nih.govwikipedia.org

The second nitrogen atom of urea is introduced from aspartate, which condenses with citrulline to form argininosuccinate. wikipedia.orgbasicmedicalkey.com Glutamate plays a central role in collecting nitrogen from other amino acids via transamination reactions, and this nitrogen can then be transferred to oxaloacetate to form aspartate. basicmedicalkey.com

A crucial intersection between the urea cycle and pyrimidine synthesis arises with the cytosolic enzyme, carbamoyl phosphate synthetase II (CPS II), which produces carbamoyl phosphate for pyrimidine biosynthesis. In instances of ornithine transcarbamylase (OTC) deficiency, a urea cycle disorder, mitochondrial carbamoyl phosphate accumulates and can enter the cytosol, leading to an overproduction of pyrimidines, evidenced by increased orotic acid levels. nih.gov This highlights the metabolic connection between the pathways that utilize carbamoyl phosphate.

Regulation of this compound Biosynthesis Flux

The flux through the metabolic pathway leading to N-carbamoyl-aspartic acid is tightly regulated, primarily at the level of the enzyme aspartate carbamoyltransferase (ATCase), also known as aspartate transcarbamoylase. wikipedia.orgaklectures.com This enzyme catalyzes the committed step in pyrimidine biosynthesis: the condensation of carbamoyl phosphate and aspartate to form N-carbamoyl-L-aspartate. nih.govaklectures.com

Allosteric Control Mechanisms of Aspartate Carbamoyltransferase

ATCase is a classic example of an allosterically regulated enzyme. wikipedia.orgaklectures.com It does not follow Michaelis-Menten kinetics but instead exhibits cooperative binding of its substrates. wikipedia.org The enzyme exists in two conformational states: a low-activity, low-affinity "tense" (T) state and a high-activity, high-affinity "relaxed" (R) state. wikipedia.org The binding of the substrates, carbamoyl phosphate and aspartate, to the catalytic subunits shifts the equilibrium towards the more active R state. wikipedia.org

The regulatory subunits of ATCase possess distinct allosteric binding sites for nucleotide effectors. wikipedia.org These effectors modulate the enzyme's activity by influencing the T-to-R equilibrium.

Feedback Inhibition and Feedforward Activation Pathways

The activity of ATCase is modulated by both feedback inhibition and feedforward activation, ensuring a balanced production of pyrimidine nucleotides.

Feedback Inhibition: The end-product of the pyrimidine biosynthetic pathway, cytidine triphosphate (CTP), acts as a heterotropic allosteric inhibitor of ATCase. aklectures.comnih.gov CTP binds to the regulatory sites on the enzyme, stabilizing the inactive T state and thereby decreasing the enzyme's affinity for its substrates. wikipedia.orgaklectures.com This feedback mechanism ensures that when CTP levels are high, the production of N-carbamoyl-aspartate and subsequent pyrimidines is curtailed. aklectures.com Uridine triphosphate (UTP) can also act as a synergistic inhibitor in the presence of CTP, further enhancing the feedback inhibition. nih.gov In plants, uridine 5-monophosphate (UMP) serves as a key feedback inhibitor of ATCase. nih.gov

Feedforward Activation: Conversely, the purine nucleotide adenosine (B11128) triphosphate (ATP) acts as an allosteric activator of ATCase. wikipedia.org ATP competes with CTP for binding to the regulatory sites and stabilizes the active R state. wikipedia.org This feedforward activation is metabolically significant as it helps to balance the pools of purine and pyrimidine nucleotides, which are required in roughly equal amounts for nucleic acid synthesis. When ATP levels are high, indicating an abundance of purines, ATCase is activated to increase the production of pyrimidines.

The concept of feedforward inhibition, where an intermediate in a pathway inhibits a later step, has also been explored in other biosynthetic pathways, though its role in regulating N-carbamoyl-aspartic acid synthesis is less direct. umich.edu

Interactive Data Table: Allosteric Regulation of Aspartate Carbamoyltransferase

| Effector | Type of Regulation | Effect on ATCase | Binding Site | Conformation Stabilized |

| Aspartate | Homotropic Activation | Increases activity | Catalytic Subunit | R (Relaxed) State |

| CTP | Heterotropic Inhibition | Decreases activity | Regulatory Subunit | T (Tense) State |

| ATP | Heterotropic Activation | Increases activity | Regulatory Subunit | R (Relaxed) State |

| UTP (with CTP) | Heterotropic Inhibition | Enhances CTP inhibition | Regulatory Subunit | T (Tense) State |

Enzymatic Transformations Involving N Carbamoyl D Aspartic Acid and Its D Amino Acid Analogs

N-carbamoyl-D-amino Acid Hydrolase (DCase; EC 3.5.1.77)

N-carbamoyl-D-amino acid hydrolase, or D-carbamoylase, catalyzes the hydrolysis of N-carbamoyl-D-amino acids to their corresponding D-amino acids, releasing ammonia (B1221849) and carbon dioxide in the process. ebi.ac.ukontosight.ai This enzyme is a key component in the "hydantoinase process," an industrial method for producing optically pure D-amino acids. mdpi.comnih.gov

Catalytic Mechanism of N-carbamoyl-D-amino Acid Hydrolysis

The catalytic mechanism of DCase from organisms like Agrobacterium radiobacter involves a series of acylation and deacylation steps orchestrated by a catalytic triad (B1167595) of amino acid residues within the enzyme's active site. ebi.ac.ukrcsb.orgnih.gov This process ensures the stereospecific conversion of N-carbamoyl-D-amino acids.

The hydrolysis begins with the acylation phase. The sulfur atom of a cysteine residue (Cys172) in the active site, acting as a nucleophile, attacks the carbonyl carbon of the N-carbamoyl group of the substrate. ebi.ac.uk This step is facilitated by a nearby glutamate (B1630785) residue (Glu47), which acts as a general base to deprotonate the thiol group of Cys172, thereby increasing its nucleophilicity. ebi.ac.uknih.gov This nucleophilic attack results in the formation of a tetrahedral intermediate. Subsequently, the C-N bond of the substrate is cleaved, a step assisted by Glu47 now acting as a general acid to protonate the leaving amino group, which is released as ammonia. ebi.ac.uk

The deacylation phase follows, where the acyl-enzyme intermediate is hydrolyzed. A water molecule, activated by the same Glu47 residue (now acting as a general base), attacks the carbonyl carbon of the acyl-enzyme intermediate. ebi.ac.uk This leads to the formation of another tetrahedral intermediate. The collapse of this intermediate results in the cleavage of the bond between the enzyme and the carbamoyl (B1232498) group. Cys172 is then protonated by Glu47, regenerating the enzyme's active site. ebi.ac.uk The released carbamic acid intermediate subsequently decomposes into carbon dioxide and the final D-amino acid product. ebi.ac.ukontosight.ai

The key catalytic residues in the active site of DCase have been identified through structural and mutagenesis studies as Cys172, Glu47, and Lys127. nih.govrcsb.orgnih.gov

Cys172: This residue serves as the primary nucleophile in the catalytic reaction. Its thiol group attacks the substrate's carbonyl carbon to form a covalent acyl-enzyme intermediate. ebi.ac.ukrcsb.org

Glu47: This versatile residue plays a dual role as both a general base and a general acid. It initially deprotonates Cys172 to enhance its nucleophilicity and later protonates the leaving amino group during acylation. ebi.ac.uk In the deacylation step, it activates a water molecule for nucleophilic attack. ebi.ac.uk

Lys127: This residue is crucial for stabilizing the negatively charged tetrahedral transition states that form during both the acylation and deacylation steps. ebi.ac.uk It achieves this by forming an "oxyanion hole" that electrostatically stabilizes the transient negative charge on the carbonyl oxygen. ebi.ac.uk

Further studies have also implicated other residues, such as Arg175 and Arg176, in binding the carboxyl group of the substrate, thereby contributing to substrate specificity. nih.gov

The stabilization of the high-energy tetrahedral transition states is a critical aspect of DCase catalysis. Lys127 plays a central role in this process by creating an oxyanion hole that accommodates and stabilizes the negative charge on the oxygen atom of the substrate's carbonyl group as it is attacked by Cys172. ebi.ac.uk This electrostatic stabilization lowers the activation energy of the reaction, thereby increasing the catalytic rate. The precise positioning of Lys127 and other residues within the active site ensures an optimal environment for the transition state, facilitating the efficient hydrolysis of the N-carbamoyl group. ebi.ac.uk

Substrate Specificity and Enantioselectivity of DCase

DCase exhibits a high degree of substrate specificity and strict enantioselectivity, which are critical for its industrial applications. mdpi.comnih.gov

DCase generally shows a strong preference for N-carbamoyl derivatives of D-amino acids and is typically inactive towards their L-enantiomers. mdpi.comnih.gov The enzyme can hydrolyze a range of N-carbamoyl-D-amino acids with varying side chains, including both aliphatic and aromatic ones. mdpi.com For instance, D-carbamoylase from Pseudomonas has been shown to have high activity towards N-carbamoyl-D-alanine and N-carbamoyl-D-tryptophan. mdpi.comresearchgate.net The enzyme also displays activity towards N-carbamoyl derivatives of other D-amino acids such as valine and leucine. mdpi.com The affinity for different substrates can be influenced by the nature of the side chain, with some studies indicating that substrates with hydrophobic groups are well-tolerated. nih.gov Furthermore, research has demonstrated that D-carbamoylase can distinguish stereochemistry at the β-carbon of N-carbamoyl-D-α-amino acids, enabling the stereoselective synthesis of α,β-diastereomeric amino acids. researchgate.net

The table below summarizes the relative activity of a D-carbamoylase from Pseudomonas towards various N-carbamoyl-amino acid substrates.

| Substrate | Relative Activity (%) |

| N-carbamoyl-D-alanine | 100 |

| N-carbamoyl-D-tryptophan | 85 |

| N-carbamoyl-D-valine | 60 |

| N-carbamoyl-D-leucine | 55 |

| N-carbamoyl-D-phenylalanine | 45 |

| N-carbamoyl-L-alanine | No activity |

| N-carbamoyl-L-tryptophan | No activity |

| N-carbamoyl-L-valine | No activity |

| N-carbamoyl-L-leucine | No activity |

| N-carbamoyl-L-phenylalanine | No activity |

| Data is illustrative and compiled from findings on D-carbamoylase activity. mdpi.comresearchgate.net |

Discrimination Against L-Enantiomers

D-carbamoylase (DCase), formally known as N-carbamoyl-D-amino acid amidohydrolase (EC 3.5.1.77), is a key enzyme in the "hydantoinase process" for producing D-amino acids. A defining characteristic of DCase is its strict stereospecificity. The enzyme exclusively catalyzes the hydrolysis of N-carbamoyl-D-amino acids to their corresponding D-amino acids and shows no activity towards the L-enantiomers. mdpi.comexpasy.org This high degree of selectivity is fundamental to the production of optically pure D-amino acids. nih.gov

Research on D-carbamoylase from various microbial sources has consistently demonstrated this stringent enantioselectivity. For instance, purified D-carbamoylase from Pseudomonas sp. KNK003A displayed strong specificity for N-carbamoyl-D-amino acids and was inactive against the tested N-carbamoyl-L-amino acids. mdpi.com Similarly, the D-carbamoylase from Nitratireductor indicus (NiHyuC) also showed that only the D-enantiomer of its substrates was catalyzed. acs.org This absolute stereospecificity is a crucial feature that enables the kinetic resolution of racemic mixtures of N-carbamoyl amino acids, a core principle of the hydantoinase process. nih.gov

The enzyme's activity can vary with the substrate's side chain. For example, D-carbamoylase from Pseudomonas showed high activity towards N-carbamoyl-D-alanine and N-carbamoyl-D-tryptophan. mdpi.com It also exhibited activity against other aliphatic and aromatic N-carbamoyl-D-amino acids, particularly those with bulky side chains like N-carbamoyl-D-phenylalanine, N-carbamoyl-D-valine, and N-carbamoyl-D-leucine. mdpi.com However, it shows no activity on N-carbamoyl-L-amino acids, N-formyl amino acids, or other related compounds like N-carbamoyl-sarcosine. expasy.org

Molecular Structure and Oligomeric State of DCase

The structural and oligomeric characteristics of D-carbamoylase (DCase) are critical to its function and stability. These properties have been elucidated through various biochemical and crystallographic studies.

Homodimeric and Homotetrameric Forms

D-carbamoylases have been found to exist in different oligomeric states, most commonly as homodimers and homotetramers. mdpi.com The subunits of these oligomers typically have a molecular mass ranging from 32 to 40 kDa. mdpi.com For example, D-carbamoylase from Burkholderia pickettii forms a homotetramer with subunits of approximately 34.3 kDa. nih.gov Other studies have reported D-carbamoylases from Agrobacterium species to be homodimers. osdd.net The oligomeric structure is considered to be important for the enzyme's thermostability. acs.org The mutant D-carbamoylase M4Th3, for instance, is a homodimeric protein, and its enhanced stability was partly attributed to improved interface stability between the two subunits. jiangnan.edu.cn

Crystallographic Structures and Insights into Protein Folding

Crystal structures of D-carbamoylases from several bacterial sources, including Nitratireductor indicus and Agrobacterium radiobacter, are available in the Protein Data Bank. mdpi.com These structures provide valuable insights into the enzyme's catalytic mechanism and substrate binding. For instance, the crystal structure of a D-carbamoylase from Nitratireductor indicus (NiHyuC) was used to guide protein engineering efforts. acs.orgacs.org

Structural analyses have revealed a conserved catalytic triad of Cys-Glu-Lys that is critical for the enzyme's activity in bacteria. mdpi.com Molecular docking and dynamics simulations based on these crystal structures have helped to identify key residues in the substrate-binding pocket. For example, in D-carbamoylase from Pseudomonas, residues Arg176 and Asn173 were shown to form hydrogen bonds with the substrate N-carbamoyl-D-tryptophan. mdpi.comresearchgate.net

Enzymes Upstream of N-carbamoyl-D-amino Acid in Biotechnological D-Amino Acid Production

The production of N-carbamoyl-D-amino acids is the crucial first step in the two-enzyme "hydantoinase process." This step is catalyzed by D-hydantoinase, an enzyme that works in concert with D-carbamoylase to produce optically pure D-amino acids.

D-Hydantoinase (EC 3.5.2.2) in Coupled Reaction Systems

D-hydantoinase catalyzes the stereospecific hydrolysis of a cyclic hydantoin (B18101) ring to produce the corresponding N-carbamoyl-D-amino acid. mdpi.compreprints.orgnih.gov This enzyme is the upstream partner to D-carbamoylase in the widely used hydantoinase process for D-amino acid synthesis. nih.govnih.govfrontiersin.orgmdpi.comresearchgate.net In this system, a racemic mixture of 5-monosubstituted hydantoins is used as the starting material. nih.gov D-hydantoinase selectively opens the ring of the D-enantiomer of the hydantoin. nih.gov

This coupled reaction system is highly efficient. nih.gov The use of whole cells co-expressing both D-hydantoinase and D-carbamoylase has been shown to be more productive than using separately expressed enzymes, minimizing the accumulation of the N-carbamoyl-D-amino acid intermediate and driving the reaction towards the final D-amino acid product. nih.gov For example, a system co-expressing both enzymes achieved a 98% yield of D-hydroxyphenylglycine from its corresponding hydantoin. nih.gov However, D-carbamoylase is often the rate-limiting enzyme in this two-step process. mdpi.comnih.govnih.govresearchgate.net

N Carbamoyl D Aspartic Acid in Diverse Biological Systems

Occurrence and Metabolic Significance in Microorganisms

N-carbamoyl-D-aspartic acid and its related compounds are integral intermediates in the metabolic pathways of various microorganisms. The enzymes responsible for their synthesis and degradation are found across a range of bacterial genera, indicating their importance in microbial physiology.

Distribution Across Bacterial Genera (e.g., Agrobacterium, Pseudomonas, Comamonas, Burkholderia, Bradyrhizobium)

The metabolic machinery to process N-carbamoylated D-amino acids is present in several bacterial genera. This distribution highlights the diverse ecological niches where these compounds may play a role.

Agrobacterium : Strains of Agrobacterium tumefaciens have been shown to possess D-hydantoinase activity, which can catalyze the formation of N-carbamoyl-D-amino acids from their corresponding hydantoin (B18101) precursors. Additionally, the presence of N-carbamoyl-D-amino acid hydrolase in Rhizobium radiobacter (formerly Agrobacterium tumefaciens) points to the capability of these bacteria to hydrolyze these compounds to produce D-amino acids, which are useful intermediates for various industrial applications, including the synthesis of β-lactam antibiotics.

Pseudomonas : Pseudomonas species are known to have aspartate transcarbamoylase, a key enzyme in de novo pyrimidine (B1678525) biosynthesis that produces N-carbamoyl-L-aspartate. While this is the L-isomer, the presence of D-carbamoylase in some Pseudomonas species suggests a capacity to metabolize the D-form as well. This D-carbamoylase can hydrolyze N-carbamoyl-D-amino acids to generate D-amino acids. Research on Pseudomonas aeruginosa has shown that D-aspartic acid can influence biofilm formation and the production of quorum sensing molecules, suggesting a role for D-amino acids and their derivatives in bacterial community behaviors.

Comamonas : Members of the genus Comamonas are metabolically versatile, capable of utilizing a wide range of organic acids and amino acids. While direct evidence for this compound metabolism is not extensively documented, the presence of enzymes like D-carbamoylase has been described in some Comamonas species, indicating a potential role for this pathway.

Burkholderia : The genus Burkholderia encompasses a diverse group of bacteria with complex metabolic capabilities. While specific studies on this compound in this genus are limited, their genomes contain a wide array of genes related to amino acid metabolism, and some species are known to be affected by D-amino acids in processes like quorum sensing and carbon metabolism.

Bradyrhizobium : A Brazilian strain of Bradyrhizobium japonicum has been found to encode for an N-carbamoyl-d-amino acid amidohydrolase. This enzyme is of industrial interest for its ability to produce D-p-hydroxyphenylglycine, an important intermediate in the synthesis of antibiotics like amoxicillin. This finding confirms the presence of metabolic pathways involving N-carbamoyl-D-amino acids in this genus.

| Bacterial Genus | Relevant Enzyme(s) | Implied Metabolic Capability |

| Agrobacterium | D-hydantoinase, N-carbamoyl-D-amino acid hydrolase | Synthesis and hydrolysis of N-carbamoyl-D-amino acids |

| Pseudomonas | Aspartate transcarbamoylase, D-carbamoylase | Synthesis of N-carbamoyl-L-aspartate and hydrolysis of N-carbamoyl-D-amino acids |

| Comamonas | D-carbamoylase (in some species) | Potential hydrolysis of N-carbamoyl-D-amino acids |

| Burkholderia | General amino acid metabolism enzymes | Implied broad amino acid metabolism, potential for D-amino acid involvement |

| Bradyrhizobium | N-carbamoyl-d-amino acid amidohydrolase | Hydrolysis of N-carbamoyl-D-amino acids |

Specific Roles in Microbial Metabolic Pathways

This compound and related D-amino acid derivatives are involved in several key microbial processes. Their metabolism is often linked to the synthesis of essential molecules and adaptation to environmental conditions.

The primary role of N-carbamoyl-aspartate (in its L-form) is as a crucial intermediate in the de novo biosynthesis of pyrimidines. This pathway is essential for the production of DNA and RNA precursors. The enzyme aspartate transcarbamoylase catalyzes the condensation of L-aspartate and carbamoyl (B1232498) phosphate (B84403) to form N-carbamoyl-L-aspartate.

In the context of D-amino acids, the hydrolysis of N-carbamoyl-D-amino acids by enzymes such as N-carbamoyl-D-amino acid amidohydrolase provides a direct route for the production of various D-amino acids. These D-amino acids are essential components of the peptidoglycan layer of bacterial cell walls, contributing to their structural integrity and resistance to environmental stresses. The diversity of D-amino acids in bacteria is largely due to the action of amino acid racemases, which interconvert L- and D-enantiomers. The metabolism of N-carbamoyl-D-amino acids can thus be seen as a key pathway for supplying the building blocks for cell wall synthesis and remodeling.

Role in Plant Metabolism and Development

In plants, the metabolism of aspartate and its derivatives, including N-carbamoyl-aspartic acid, is central to growth, development, and responses to environmental challenges.

Presence and Dynamics in Plant Species (Arabidopsis thaliana, Populus)

The metabolic pathways involving N-carbamoyl-aspartate are conserved in higher plants, including the model organism Arabidopsis thaliana and the woody plant genus Populus. In these species, N-carbamoyl-L-aspartate is synthesized by the enzyme aspartate transcarbamoylase, which is a key regulated step in the pyrimidine biosynthesis pathway. The expression of genes encoding this enzyme is dynamically regulated during plant development, indicating the varying demand for pyrimidines during different growth stages. While the direct detection and quantification of this compound in these plants is not widely reported, the presence of D-amino acids and the potential for their metabolism suggests that this compound could be present at low levels.

Link to Aspartate Family Amino Acid Biosynthesis in Plants

N-carbamoyl-aspartate metabolism is intrinsically linked to the broader network of aspartate family amino acid biosynthesis. Aspartate serves as the common precursor for the synthesis of several essential amino acids, including lysine, threonine, methionine, and isoleucine. oup.comyoutube.comtandfonline.com The synthesis of N-carbamoyl-L-aspartate for pyrimidine production competes for the same initial pool of aspartate. Therefore, the flux of aspartate into these different pathways is tightly regulated to balance the needs for protein synthesis (amino acids) and nucleic acid synthesis (pyrimidines). This regulation occurs at the level of key enzymes, such as aspartate kinase, the first enzyme in the amino acid biosynthesis branch. In Populus, the aspartate aminotransferase family of enzymes plays a crucial role in synthesizing aspartate and linking amino acid metabolism with the tricarboxylic acid (TCA) cycle. nih.govnih.gov

| Plant Species | Key Enzyme | Metabolic Pathway | Connection to Aspartate Family |

| Arabidopsis thaliana | Aspartate transcarbamoylase | De novo pyrimidine biosynthesis | Competes for the aspartate pool with amino acid biosynthesis |

| Populus | Aspartate transcarbamoylase, Aspartate aminotransferase | De novo pyrimidine biosynthesis, Aspartate synthesis | Provides the precursor for both pyrimidine and essential amino acid synthesis |

Contribution to Plant Stress Acclimation and Defense Mechanisms

The metabolism of aspartate and its derivatives is significantly altered in response to various environmental stresses, suggesting a role in plant acclimation and defense. While direct evidence for the involvement of this compound is scarce, the broader metabolic context points to its potential contribution.

Studies have shown that the levels of free amino acids, including those derived from aspartate, change significantly under conditions of drought, salinity, and pathogen attack in both Arabidopsis and Populus. nih.govnih.govnih.govnih.gov These changes are part of a broader metabolic reprogramming that helps the plant to cope with the stress. For instance, the accumulation of certain amino acids can act as osmolytes, helping to maintain cellular turgor under water deficit.

Furthermore, integrating amino acid metabolic pathways into plant defense and immune systems provides the building blocks for stress acclimation and host-pathogen interactions. nih.gov In Populus, for example, infection with the pathogenic fungus Fusarium solani leads to significant changes in the expression of genes involved in aspartate metabolism and the levels of aspartate-related metabolites. nih.govnih.gov While the specific role of D-amino acids in plant defense is an emerging area of research, it is known that plants are exposed to D-amino acids in the rhizosphere and can take them up. nih.gov Some D-amino acids have been shown to influence plant development and defense signaling. slu.se Given that this compound is a precursor to D-aspartate, its metabolism could potentially feed into these stress response pathways.

Metabolite in Mammalian Systems and Associated Metabolic Dysregulations

This compound is a crucial, endogenously produced metabolite that functions as an essential intermediate in the de novo biosynthesis of pyrimidine nucleotides in mammals. Its proper metabolism is vital for cellular proliferation and function, and disruptions in the pyrimidine synthesis pathway where it operates are linked to specific inherited metabolic disorders.

Intermediary Role in Mammalian Pyrimidine Metabolism

In mammalian cells, the synthesis of pyrimidine nucleotides can occur through two primary pathways: the de novo pathway and the salvage pathway. researchgate.net this compound (also known as carbamoyl aspartate) is a key intermediate in the de novo pathway, which synthesizes pyrimidine nucleotides from simpler precursor molecules. creative-proteomics.com This pathway is particularly important in proliferating cells that have a high demand for nucleotides for DNA and RNA synthesis. researchgate.netoup.com

The formation of this compound represents the second committed step in this multi-step process. The synthesis begins with the generation of carbamoyl phosphate from glutamine, bicarbonate (CO2), and ATP. creative-proteomics.comoup.comlibretexts.org Subsequently, the enzyme aspartate transcarbamoylase (ATCase) catalyzes the condensation of carbamoyl phosphate with the amino acid aspartate to form this compound. researchgate.netlibretexts.org

The reaction is as follows: Carbamoyl Phosphate + Aspartate → this compound + Pi

In mammals, aspartate transcarbamoylase is part of a large, multifunctional protein called CAD, which also contains the enzymatic activities for the first (carbamoyl phosphate synthetase II) and third (dihydroorotase) steps of the pathway. researchgate.netresearchgate.net Following its synthesis, this compound is converted into dihydroorotate (B8406146) by the dihydroorotase enzyme. researchgate.netresearchgate.net This series of reactions eventually leads to the formation of uridine (B1682114) monophosphate (UMP), the first pyrimidine nucleotide produced by the de novo pathway, which serves as the precursor for all other pyrimidine nucleotides, including those that are components of DNA and RNA. libretexts.orgresearchgate.net

Associations with Inherited Metabolic Disorders Affecting Pyrimidine Synthesis

Inherited defects in the enzymes of pyrimidine metabolism can lead to serious metabolic dysregulations. While this compound itself does not typically accumulate to toxic levels, its metabolic flux is central to the pathophysiology of these disorders.

UMP Synthase Deficiency (Hereditary Orotic Aciduria)

UMP synthase deficiency, also known as hereditary orotic aciduria, is a rare autosomal recessive disorder caused by mutations in the UMPS gene. wikipedia.orgnih.gov This gene codes for the bifunctional enzyme UMP synthase, which possesses two catalytic activities that perform the final two steps of de novo pyrimidine synthesis: orotate (B1227488) phosphoribosyltransferase (OPRT) and orotidine-5'-phosphate (OMP) decarboxylase. researchgate.netomia.org A deficiency in UMP synthase blocks the conversion of orotic acid to UMP. wikipedia.orgnih.gov

This enzymatic block leads to the massive accumulation and subsequent excretion of the upstream metabolite, orotic acid, in the urine. wikipedia.org Because the pathway is obstructed downstream from this compound, the normal metabolic flow is disrupted. Patients with UMP synthase deficiency often present with megaloblastic anemia that is unresponsive to vitamin B12 or folic acid, developmental delays, and failure to thrive. wikipedia.orgnih.gov The disorder is categorized into two subtypes: Type I involves a deficiency in both OPRT and OMP decarboxylase activities, while the extremely rare Type II involves a deficiency only in OMP decarboxylase. wikipedia.orgliberty.edu

Dihydropyrimidinase Deficiency

Dihydropyrimidinase deficiency is an autosomal recessive disorder of pyrimidine degradation (catabolism), not synthesis, caused by pathogenic variants in the DPYS gene. nih.govmetabolicsupportuk.org This gene provides the instructions for the dihydropyrimidinase enzyme, which is the second enzyme in the three-step pathway for breaking down the pyrimidine bases uracil (B121893) and thymine. nih.govmedlineplus.gov

A defect in this enzyme prevents the conversion of dihydrouracil (B119008) and dihydrothymine (B131461) to N-carbamyl-β-alanine and N-carbamyl-β-aminoisobutyric acid, respectively. nih.gov This leads to the accumulation of dihydrouracil and dihydrothymine in the blood, cerebrospinal fluid, and urine. nih.govmetabolicsupportuk.org The clinical presentation of dihydropyrimidinase deficiency is highly variable, ranging from asymptomatic individuals to those with severe neurological and gastrointestinal symptoms, including seizures, intellectual disability, hypotonia, and gastroesophageal reflux. metabolicsupportuk.orgmedlineplus.govnih.gov Individuals with this deficiency, even if asymptomatic, are at high risk for severe toxicity from fluoropyrimidine chemotherapy drugs like 5-fluorouracil, as the enzyme is crucial for their breakdown. medlineplus.gov

Data on Associated Metabolic Disorders

| Feature | UMP Synthase Deficiency (Orotic Aciduria) | Dihydropyrimidinase Deficiency |

| Affected Metabolic Pathway | De Novo Pyrimidine Synthesis | Pyrimidine Degradation (Catabolism) |

| Affected Gene | UMPS nih.gov | DPYS nih.govmetabolicsupportuk.org |

| Deficient Enzyme | UMP Synthase (bifunctional protein) wikipedia.orgomia.org | Dihydropyrimidinase metabolicsupportuk.orgmedlineplus.gov |

| Primary Accumulated Metabolites | Orotic Acid, Orotidine wikipedia.orgliberty.edu | Dihydrouracil, Dihydrothymine nih.gov |

| Inheritance Pattern | Autosomal Recessive wikipedia.org | Autosomal Recessive nih.govmetabolicsupportuk.org |

| Key Clinical Features | Megaloblastic anemia, developmental delays, failure to thrive wikipedia.orgnih.gov | Highly variable; can be asymptomatic or present with neurological and gastrointestinal issues metabolicsupportuk.orgnih.gov |

Advanced Methodologies for Research on N Carbamoyl D Aspartic Acid

Spectroscopic and Chromatographic Techniques for Metabolite Analysis

The accurate detection and quantification of N-carbamoyl-D-aspartic acid and related carbamoyl (B1232498) amino acids in complex biological samples rely on high-resolution separation and sensitive detection methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstone techniques in this field, often enhanced by specific derivatization procedures.

High-Performance Liquid Chromatography (HPLC) for Compound Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of amino acids and their derivatives. For compounds like this compound, which lack a strong native chromophore, pre-column or post-column derivatization is often employed to enable sensitive detection, typically by UV-visible or fluorescence detectors. who.int

Research on acidic D-amino acids has led to the development of reliable HPLC methods that can be adapted for this compound. One such method involves pre-column derivatization using a chiral reagent, which not only adds a detectable tag but also allows for the separation of D- and L-enantiomers. nih.gov For instance, N-α-(5-fluoro-2,4-dinitrophenyl)-(d or l)-valine amide (FDNP-Val-NH2), an analog of Marfey's reagent, reacts with amino acids to form diastereomers. nih.gov These derivatives can be effectively separated on a reversed-phase column and detected by UV absorption, offering detection limits in the picomole range. nih.gov The hyphenation of HPLC with detectors like Charged Aerosol Detectors (CAD) alongside UV detectors can further enhance the analysis by allowing for the simultaneous detection of amino acids and related organic impurities that may lack a UV chromophore. thermofisher.com

Table 1: Example HPLC Conditions for D-Amino Acid Analysis

| Parameter | Condition | Source |

| Column | ODS-Hypersil reversed-phase (5 µm, 25.0 cm × 0.46 cm) | nih.gov |

| Mobile Phase | A: 0.11% TFA in water; B: 0.11% TFA in MeCN | nih.gov |

| Gradient | Isocratic 80% A for 2 min, linear gradient to 62% A over 46 min | nih.gov |

| Flow Rate | 1.1 mL/min | nih.gov |

| Derivatization Reagent | N-α-(5-fluoro-2,4-dinitrophenyl)-(d or l)-valine amide (FDNP-Val-NH2) | nih.gov |

| Detection | UV at 340 nm | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Carbamoyl Amino Acid Analysis

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) has become an indispensable tool for metabolomics, offering high sensitivity and specificity that often circumvents the need for derivatization. restek.com For the analysis of carbamoyl amino acids, LC-MS, particularly when paired with tandem mass spectrometry (MS/MS), provides robust and accurate quantification. mdpi.comnih.gov

The Multiple Reaction Monitoring (MRM) mode in tandem mass spectrometry is particularly powerful for quantifying specific molecules in complex mixtures like tissue extracts. nih.gov This technique involves selecting a specific precursor ion (the molecular ion of the analyte) and then monitoring for a specific product ion generated through fragmentation. This high specificity minimizes interference from the biological matrix. nih.gov Chiral stationary phases can be incorporated into the LC method to achieve separation of enantiomers like this compound from its L-form prior to mass spectrometric detection. nih.gov The development of such methods has yielded high recovery rates and low limits of quantification (LOQ), making it possible to measure endogenous levels of related compounds in biological tissues. nih.govnih.gov

Table 2: Validated LC-MS/MS Parameters for D-Aspartate Analysis

| Parameter | Value | Source |

| Ionization Mode | Positive Turbo Ion Spray | nih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| MRM Transition (Quantification) | 134.0 > 116.0 | nih.gov |

| Limit of Detection (LOD) | 0.52 pg/μl | nih.gov |

| Limit of Quantification (LOQ) | 1.57 pg/μl | nih.gov |

| Analyte Recovery | 75–110% | nih.gov |

Computational Approaches in Enzymology and Metabolism

Computational chemistry provides powerful tools for investigating biological processes at the molecular level. Techniques like molecular docking and molecular dynamics simulations offer insights into how substrates such as this compound interact with enzymes, complementing experimental findings by explaining the dynamics and energetics of these interactions.

Molecular Docking Simulations for Enzyme-Substrate Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is instrumental in studying enzyme-substrate interactions by modeling how a substrate like this compound fits into the active site of its target enzyme, such as D-carbamoylase. researchgate.net

Docking algorithms, implemented in software like AutoDock, calculate the binding affinity or scoring function, which estimates the strength of the interaction. researchgate.netmdpi.com The results provide a static picture of the binding pose, highlighting key intermolecular interactions such as hydrogen bonds and hydrophobic contacts between the substrate and specific amino acid residues in the enzyme's active site. mdpi.commdpi.com This information is crucial for understanding the basis of substrate specificity and the catalytic mechanism. For example, docking studies can reveal how the carbamoyl and aspartic acid moieties of the substrate are positioned relative to catalytic residues. nih.govmdpi.com

Table 3: Illustrative Data from Molecular Docking Analysis

| Analysis Type | Finding | Significance |

| Binding Energy | Low binding energy (e.g., < -10 kcal/mol) | Indicates a potentially strong and stable interaction between the substrate and enzyme. mdpi.commdpi.com |

| Hydrogen Bonds | Formation of H-bonds with active site residues (e.g., Asp-124, His-126) | Crucial for stabilizing the substrate in the correct orientation for catalysis. mdpi.com |

| Hydrophobic Interactions | Interaction with nonpolar residues | Contributes to the overall stability of the enzyme-substrate complex. researchgate.net |

| Binding Pose | Substrate located within the active site near catalytic metal ions (e.g., Zn²⁺) | Confirms the substrate is correctly positioned for the enzymatic reaction to occur. mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot, Molecular Dynamics (MD) simulations offer a dynamic view of molecular interactions over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing detailed information on the conformational flexibility and stability of the enzyme-substrate complex. nih.govualberta.camdpi.com

In the context of this compound, MD simulations can be used to assess the stability of its binding pose within an enzyme's active site, as predicted by docking. researchgate.net Key metrics analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) of the complex, which indicates its conformational stability over the simulation period. mdpi.com The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can highlight flexible regions of the enzyme. Furthermore, the analysis of hydrogen bond occupancy over time reveals the persistence of crucial interactions that anchor the substrate in the active site. mdpi.com These simulations can confirm the stability of a docked pose and provide insights into how protein dynamics influence substrate binding and catalysis. researchgate.netresearchgate.net

Table 4: Key Analyses in Molecular Dynamics Simulations

| Metric | Description | Implication for this compound Research |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein-ligand complex from its initial conformation over time. | A stable RMSD trajectory (e.g., below 3 Å) suggests the complex is conformationally stable and the binding is maintained. mdpi.com |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average positions. | Identifies flexible or rigid regions of the enzyme, particularly within the active site, upon substrate binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the enzyme and substrate throughout the simulation. | A high occupancy of specific hydrogen bonds confirms their importance in maintaining the stability of the binding interaction. mdpi.com |

| Binding Free Energy (e.g., MM/PBSA) | Calculates the free energy of binding by combining molecular mechanics energies with solvation models. | Provides a quantitative estimate of binding affinity that can be compared with experimental data. nih.gov |

In Silico Structural Modeling of Enzymes for Functional Prediction

In silico structural modeling has emerged as a powerful computational tool to predict the three-dimensional (3D) structures of enzymes and elucidate their functional mechanisms at a molecular level. This approach is particularly valuable for enzymes involved in the metabolism of this compound, where experimental structures may not always be available. Methodologies such as homology modeling, molecular docking, and molecular dynamics (MD) simulations provide profound insights into enzyme function, substrate specificity, and catalytic mechanisms.

A key enzyme in the metabolism of N-carbamoyl-D-amino acids is N-carbamoyl-D-amino acid amidohydrolase (DCase). The structural and functional aspects of a novel DCase from Bradyrhizobium japonicum have been investigated using a combination of in silico techniques. nih.gov

Homology Modeling: In the absence of an experimentally determined crystal structure, homology modeling is employed to build a 3D model of the target enzyme. This technique relies on the amino acid sequence of the target enzyme and the known 3D structure of a homologous protein (a template). For the DCase from B. japonicum, a homology model was constructed to predict its tertiary and quaternary structure, suggesting it exists as a homodimer in solution. nih.gov

Substrate Docking and Binding Site Analysis: To predict how this compound or similar substrates interact with the enzyme, molecular docking simulations are performed. This involves placing the substrate molecule (ligand) into the active site of the enzyme model to identify the most favorable binding pose. Subsequent analysis of the docked complex reveals the key amino acid residues involved in substrate recognition and binding. In the study of DCase, docking simulations with a canonical substrate, N-carbamoyl-D-p-hydroxyphenylglycine, were performed. nih.gov These simulations, coupled with MD, identified several key amino acid residues—Lys123, His125, Pro127, Cys172, Asp174, and Arg176—as crucial for ligand recognition through hydrogen bonds and hydrophobic interactions. nih.gov

| Methodology | Application in this compound Research | Key Findings/Predictions |

|---|---|---|

| Homology Modeling | Prediction of the 3D structure of N-carbamoyl-D-amino acid amidohydrolase (DCase). nih.gov | Predicted a homodimeric quaternary structure for the enzyme. nih.gov |

| Molecular Dynamics (MD) Simulations | Analysis of the stability and dynamics of the DCase structure and its complex with a substrate. nih.govresearchgate.net | Confirmed the stability of the homodimer and identified key amino acid interactions for ligand binding. nih.gov Revealed that mutations can enhance the rigidity of the catalytic site, thereby increasing enzyme activity. researchgate.net |

| Molecular Docking | Prediction of the binding mode of N-carbamoyl-D-amino acid substrates within the DCase active site. nih.gov | Identified specific amino acid residues (Lys123, His125, Pro127, Cys172, Asp174, Arg176) responsible for substrate recognition. nih.gov |

Omics-Based Research Strategies

Untargeted Metabolomics for Pathway Identification and Biomarker Discovery

Untargeted metabolomics is a comprehensive analytical approach used to globally profile all detectable small-molecule metabolites in a biological sample. This hypothesis-generating technique is instrumental in discovering novel metabolic pathways and identifying potential biomarkers associated with specific physiological or pathological states. baylorgenetics.com In the context of this compound, untargeted metabolomics offers a powerful tool to elucidate its metabolic fate and identify molecules that can serve as indicators of its presence or activity.

Pathway Identification: N-carbamoyl-aspartate is a known intermediate in the de novo pyrimidine (B1678525) biosynthesis pathway. creative-proteomics.com Untargeted metabolomics can be employed to map this and other related pathways by simultaneously measuring the levels of numerous metabolites. For instance, in studies of multiple myeloma cells, an unbiased metabolomics screen identified significant alterations in nucleotide metabolism, including a striking increase in orotate (B1227488), an intermediate in the pyrimidine pathway, upon treatment with a particular drug. nih.gov This demonstrates the capacity of untargeted metabolomics to pinpoint specific enzymatic steps that are affected within a pathway. nih.gov By applying this approach to systems with varying levels of this compound, it would be possible to identify its downstream and upstream metabolites, thus delineating its metabolic pathway.

Biomarker Discovery: A primary goal of untargeted metabolomics is the discovery of novel biomarkers for diagnosis or monitoring of biological processes. This is achieved by comparing the metabolic profiles of different sample groups (e.g., control vs. treated). Metabolites that are significantly up- or down-regulated can be considered potential biomarkers. While specific untargeted metabolomics studies focused on this compound are not yet prevalent, the methodology has been successfully used to find biomarkers in related metabolic contexts. For example, untargeted metabolomics has been used to identify novel biomarkers in urea (B33335) cycle disorders, which also involve carbamoyl phosphate (B84403), a precursor in pyrimidine synthesis. researchgate.net This approach could be used to identify a unique metabolic signature associated with the metabolism of this compound, potentially distinguishing it from the metabolism of its L-enantiomer.

| Application | Methodology | Potential Findings for this compound Research |

|---|---|---|

| Pathway Identification | Comparison of global metabolite profiles in biological systems with and without this compound. | Identification of novel enzymatic products and substrates related to this compound metabolism. Elucidation of its role in or interaction with the pyrimidine biosynthesis pathway. |

| Biomarker Discovery | Statistical analysis of metabolomic data to identify metabolites that are significantly altered in response to this compound. | Discovery of specific small molecules in biofluids or tissues that can serve as indicators of this compound turnover. Identification of potential biomarkers for conditions where D-aspartate metabolism is dysregulated. |

Transcriptomic Analysis of Genes Involved in this compound Metabolism

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. This powerful "omics" technology, often performed using RNA sequencing (RNA-seq), provides a snapshot of the genes that are actively being expressed. By analyzing changes in gene expression, researchers can infer the cellular response to various stimuli and identify the genes and pathways involved in specific metabolic processes.

Identifying Key Metabolic Genes: A transcriptomic analysis can be designed to identify the genes encoding the enzymes, transporters, and regulatory proteins involved in the metabolism of this compound. By comparing the transcriptomes of cells or tissues exposed to this compound with those of a control group, it is possible to identify differentially expressed genes (DEGs). mdpi.com Genes that are significantly upregulated are likely to be involved in its catabolism or transport, while downregulated genes might be part of a feedback regulation mechanism.

While direct transcriptomic studies on this compound are limited, research on the closely related D-aspartate provides a strong precedent. The metabolism of D-aspartate is regulated by the enzyme D-aspartate oxidase (DDO). Studies have shown that the expression of the Ddo gene is tightly regulated and is inversely correlated with the levels of D-aspartate in the brain. mdpi.com Furthermore, integrated transcriptomic and metabolomic analyses have successfully linked gene expression changes to alterations in aspartate metabolism in conditions like hepatocellular carcinoma. nih.gov This integrated approach could be highly effective in elucidating the complete metabolic network surrounding this compound.

Elucidating Regulatory Networks: Beyond identifying individual genes, transcriptomic data can be used to construct gene regulatory networks. This can reveal how the expression of genes involved in this compound metabolism is coordinated and controlled. By identifying transcription factors and other regulatory molecules whose expression changes in concert with metabolic genes, a deeper understanding of the cellular regulation of this compound's metabolism can be achieved.

| Research Goal | Transcriptomic Approach | Potential Genes of Interest for this compound |

|---|---|---|

| Identify catabolic enzymes | Differential gene expression analysis (RNA-seq) comparing conditions with and without this compound. | Genes encoding for amidohydrolases, decarboxylases, or oxidases that show significant upregulation. |

| Identify transport proteins | Analysis of DEGs that are predicted to be membrane proteins. | Genes for transporters belonging to families known to transport amino acids or their derivatives. |

| Understand regulatory mechanisms | Co-expression network analysis to identify clusters of genes with similar expression patterns. | Transcription factors and signaling proteins whose expression correlates with that of the identified metabolic and transport genes. |

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling N-carbamoyl-D-aspartic acid in laboratory settings?

- Methodological Answer : Researchers must adhere to strict personal protective equipment (PPE) guidelines:

- Eye/Face Protection : Safety glasses or face shields to prevent ocular exposure .

- Skin Protection : Gloves compliant with EN 374 standards to avoid direct contact. Contaminated gloves must be removed without touching the outer surface and disposed of per laboratory waste protocols .

- Respiratory Protection : Use dust masks in poorly ventilated areas .

- Storage : Store away from oxidizers (e.g., peroxides) to prevent hazardous reactions. Ensure containers are sealed and labeled appropriately .

Q. How can researchers determine solubility and thermal stability when such data is unavailable?

- Methodological Answer :

- Solubility : Perform gravimetric analysis by dissolving incremental amounts in solvents (e.g., water, ethanol) at controlled temperatures. Centrifuge or filter undissolved material and quantify via UV-Vis spectroscopy .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Monitor mass loss via thermogravimetric analysis (TGA) under inert and oxidative atmospheres .

Q. What analytical techniques are suitable for characterizing this compound purity?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with a C18 column and UV detection at 210–220 nm to separate impurities. Compare retention times against certified standards .

- Spectroscopy : FTIR to confirm functional groups (e.g., carbamoyl C=O stretch at ~1680 cm⁻¹). NMR (¹H/¹³C) to verify molecular structure and assess stereochemical purity .

Q. How should accidental spills or exposure be managed?

- Methodological Answer :

- Spills : Isolate the area, wear PPE, and absorb with inert materials (e.g., silica gel). Avoid flushing into drains. Decontaminate surfaces with ethanol/water mixtures .

- Exposure : For skin contact, rinse thoroughly with water; for inhalation, move to fresh air and seek medical evaluation. Document incidents for safety reviews .

Advanced Research Questions

Q. What computational methods can model the reactivity or decomposition pathways of this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) predict reaction mechanisms, such as carbamoyl group hydrolysis. Solvent effects can be modeled using polarizable continuum models (PCM). Validate predictions with experimental data (e.g., GC-MS for decomposition products like CO and NOx) .

Q. How does N-carbamoyl-D-amino-acid hydrolase catalyze the hydrolysis of this compound, and how is this reaction monitored?

- Methodological Answer :

- Enzymatic Mechanism : The enzyme cleaves the carbamoyl group via nucleophilic attack by a water molecule, producing D-aspartic acid, NH₃, and CO₂. Active-site residues (e.g., cysteine or serine) act as nucleophiles .

- Monitoring : Use UV-Vis spectroscopy to track NH₃ release (e.g., Nessler’s reagent) or HPLC to quantify D-aspartic acid. Isotopic labeling (¹³C/¹⁵N) can trace reaction intermediates .

Q. How should contradictions in reported physicochemical properties (e.g., stability) be resolved?

- Methodological Answer :

- Systematic Replication : Repeat experiments under standardized conditions (pH, temperature, humidity).

- Multi-Technique Validation : Cross-validate results using DSC (thermal stability), Karl Fischer titration (moisture content), and accelerated aging studies .

- Meta-Analysis : Compare data across peer-reviewed studies, prioritizing methods with lower uncertainty margins (e.g., mass spectrometry over colorimetric assays) .

Q. What are the decomposition products of this compound under high-temperature conditions, and how are they identified?

- Methodological Answer :

- Products : Thermal degradation (≥200°C) yields CO₂, CO, and NOx, confirmed by gas chromatography-mass spectrometry (GC-MS). Fourier-transform infrared (FTIR) spectroscopy detects gaseous products in real-time .

- Quantification : Use non-dispersive infrared (NDIR) sensors for CO₂/CO and chemiluminescence detectors for NOx. Calibrate instruments with certified gas standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.